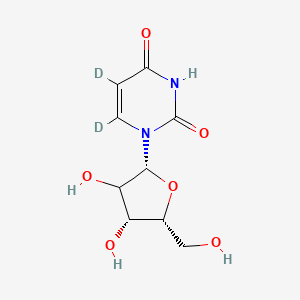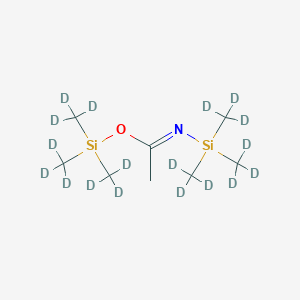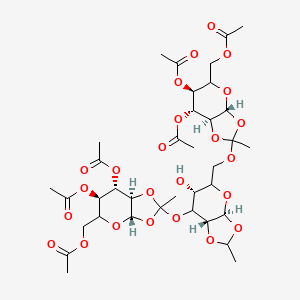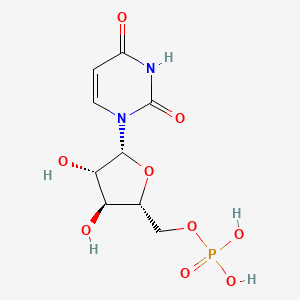
Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside: is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . It is a derivative of hexopyranoside, specifically modified by the removal of oxygen atoms at the 3 and 6 positions, and the addition of a methyl group. This compound is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding , a common interaction in biological systems.
Result of Action
As a compound used in proteomics research , it may have effects on protein structure or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside typically involves the selective removal of hydroxyl groups from a hexopyranoside precursor. This can be achieved through a series of chemical reactions, including reduction and methylation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to further remove oxygen atoms or to alter the oxidation state of the compound.
Substitution: Substitution reactions can introduce new functional groups by replacing existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions will vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound can be used to study carbohydrate metabolism and the role of specific sugars in biological processes.
Medicine: Research into glycosides and their derivatives can lead to the development of new pharmaceuticals, particularly in the area of antiviral and anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,6-Dideoxy-alpha-D-ribo-hexopyranoside: Similar in structure but differs in the stereochemistry at the 2-position.
Methyl 3,6-Dideoxy-beta-D-arabino-hexopyranoside: Similar in structure but differs in the anomeric configuration.
Methyl 3,6-Dideoxy-alpha-D-gluco-hexopyranoside: Similar in structure but differs in the stereochemistry at multiple positions
Uniqueness
Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is unique due to its specific stereochemistry and the presence of a methyl group at the anomeric position. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
(2S,3S,5S,6R)-2-methoxy-6-methyloxane-3,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIBCYZSKHETPK-BWBBJGPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)








